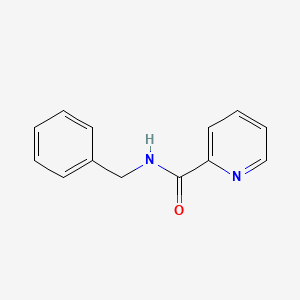

N-benzylpyridine-2-carboxamide

Overview

Description

“N-benzylpyridine-2-carboxamide” is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of N-benzylpyridine-2-carboxamide and its derivatives often involves aminolysis of acyl chloride . During the aminolysis, the simultaneous substitution of chlorine with benzylamino moiety can give rise to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products .Molecular Structure Analysis

The molecular structure of N-benzylpyridine-2-carboxamide can be analyzed using various methods such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . These methods can provide detailed information about the vibrational properties of the molecule.Chemical Reactions Analysis

N-benzylpyridine-2-carboxamide can participate in various chemical reactions. For instance, it can be used as a pronucleophile in enantioselective addition reactions under Brønsted base catalysis . The N-oxide moiety of the substrates plays a critical role in achieving high stereoselectivity .Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Methods

The synthesis of carboxamides, including derivatives of N-benzylpyridine-2-carboxamide, can be achieved through various methods. Barton et al. (1996) demonstrated the synthesis of carboxamides using a clean transformation process with minimal work-up and purification, showing the efficiency of these methods in producing N-benzylpyridine-2-carboxamide derivatives (Barton & Ferreira, 1996).

Antimicrobial and Antiviral Applications

Research on alkylamino derivatives of N-benzylpyrazine-2-carboxamide, a closely related compound, showed promising antimycobacterial, antibacterial, and antiviral activities. Such derivatives exhibited significant activity against Mycobacterium tuberculosis and other mycobacterial strains, including drug-resistant strains, as well as activity against certain Gram-positive bacterial strains and influenza virus (Servusová-Vaňásková et al., 2015).

Anticancer Potential

N-benzylpyridine-2-carboxamide derivatives have been explored for their anticancer properties. For instance, a study by Zhang et al. (2013) reported the design and optimization of N-benzylpyridine-3-carboxnamides and related compounds as c-Met inhibitors, demonstrating their potential in inhibiting cancer cell proliferation and metastasis (Zhang et al., 2013).

Chemical Properties and Applications

Chemical Reactions and Catalysis

N-benzylpyridine-2-carboxamide and its derivatives play a role in various chemical reactions and catalytic processes. For example, Hao et al. (2014) described the copper-mediated selective mono- or diaryloxylation of benzamides, demonstrating the utility of these compounds in complex chemical synthesis (Hao et al., 2014).

Radioligand Development

The development of radioligands for medical imaging is another application area. Matarrese et al. (2001) explored N-benzyl quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors, which could aid in noninvasive assessment and imaging of specific receptors in vivo (Matarrese et al., 2001).

Synthetic Pathways

Studies have focused on developing efficient synthetic pathways for N-benzylpyridine-2-carboxamide and its derivatives, which is essential for their practical application in various fields. For example, Ries et al. (2013) described an efficient procedure for the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a compound used in stem cell research, highlighting the importance of these compounds in biomedical research (Ries et al., 2013).

Safety and Hazards

Future Directions

While specific future directions for N-benzylpyridine-2-carboxamide are not mentioned in the available literature, research in the field of pyrimidines (a similar class of compounds) suggests potential directions such as the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could potentially be a direction for N-benzylpyridine-2-carboxamide as well.

properties

IUPAC Name |

N-benzylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIFYECULHSHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350734 | |

| Record name | N-benzylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpyridine-2-carboxamide | |

CAS RN |

18904-38-6 | |

| Record name | N-Benzylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18904-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)

![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)

![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)